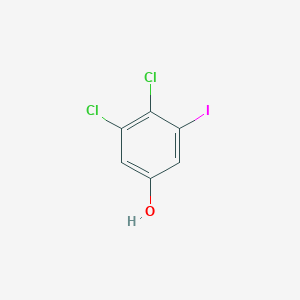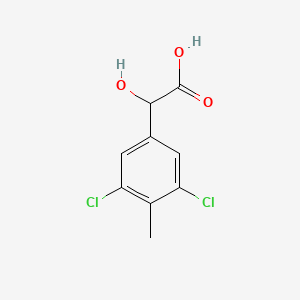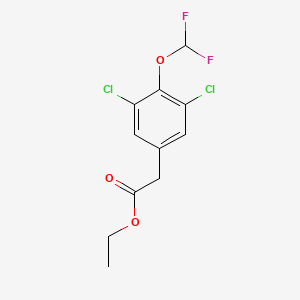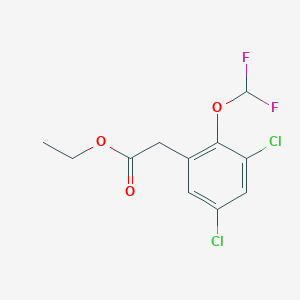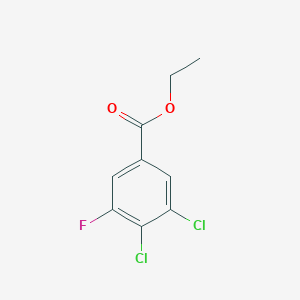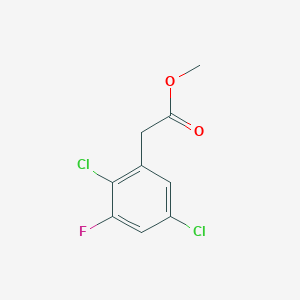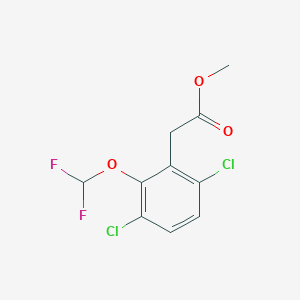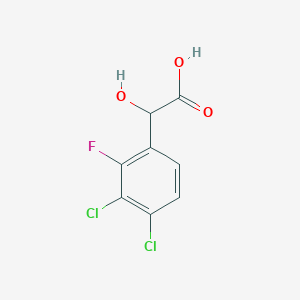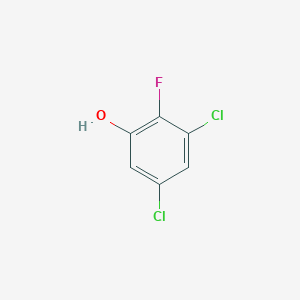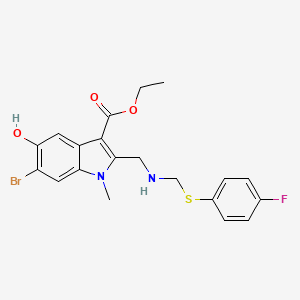
ethyl 6-bromo-2-(((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
Compounds with similar structures are often used in medicinal chemistry due to their potential biological activities . They can serve as valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like protodeboronation of boronic esters or reactions with 2-bromoacetophenones .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include various transformations such as oxidations, aminations, halogenations, and C–C bond formations .Wissenschaftliche Forschungsanwendungen
Synthesis Processes
- Arbidol Mannich Reaction Synthesis: A study focusing on the synthesis process of arbidol hydrochloride using ethyl 6-bromo-2-((((4-fluorophenyl)thio)methyl)amino)methyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate as a raw material identified optimal synthesis parameters (Liu Zong-lin, 2013).
Chemical Analysis and Structure
- Single Crystal X-ray and Vibrational Spectral Studies: A new mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized and analyzed using X-ray and vibrational spectral studies (Da-Yun Luo et al., 2019).
Antiviral Activities
- In vitro Antiviral Activity Against Influenza and Hepatitis B Viruses: A series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated for their anti-hepatitis B virus (HBV) activities. Among them, specific derivatives displayed significant anti-HBV activity, more potent than the positive control lamivudine (Chunshen Zhao et al., 2006).
- Effectiveness Against Influenza A3 Virus and Respiratory Syncytial Virus: A study synthesized and evaluated the anti-influenza virus activity of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives in vitro. It was found that all synthesized compounds showed definite antiviral activity, with some being comparable to ribavirin and arbidol (Gong Ping, 2004).
Synthesis of Derivatives for Pharmaceutical Applications
- Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Derivatives: Research conducted to design and synthesize new derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate revealed that these compounds showed significant antiviral activities in vitro. The study focused on anti-influenza A3 virus and anti-RSV activities (Gong Ping, 2006).
Pharmacological Research
- Evaluation of Antinociceptive Activities: The antinociceptive activities of enaminone compounds, including derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate, were evaluated using formalin and hot plate tests in mice. The study found that certain compounds had significant antinociceptive activity, dependent on GABA receptors (W. Masocha et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 6-bromo-2-[[(4-fluorophenyl)sulfanylmethylamino]methyl]-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O3S/c1-3-27-20(26)19-14-8-18(25)15(21)9-16(14)24(2)17(19)10-23-11-28-13-6-4-12(22)5-7-13/h4-9,23,25H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANSGWJLBCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



